molecular formula C9H14O5 B6257297 1,3-dimethyl 2-(3-oxobutyl)propanedioate CAS No. 59104-44-8

1,3-dimethyl 2-(3-oxobutyl)propanedioate

Cat. No.: B6257297
CAS No.: 59104-44-8
M. Wt: 202.2
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Description

1,3-Dimethyl 2-(3-oxobutyl)propanedioate is a malonate derivative characterized by a central propanedioate core esterified with methyl groups at the 1- and 3-positions and a 3-oxobutyl substituent at the 2-position. This compound is structurally significant due to its keto-functionalized alkyl chain, which enhances its reactivity in organic synthesis, particularly in cyclization and condensation reactions.

Properties

CAS No.

59104-44-8

Molecular Formula

C9H14O5

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(3-oxobutyl)propanedioate can be synthesized through several methods:

  • Esterification Reaction: : One common method involves the esterification of 3-oxobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Malonic Ester Synthesis: : Another method involves the alkylation of dimethyl malonate with 3-bromobutan-2-one in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism.

Industrial Production Methods

In industrial settings, the production of 1,3-dimethyl 2-(3-oxobutyl)propanedioate often involves continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid are used to accelerate the esterification reactions, and advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(3-oxobutyl)propanedioate undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can convert the keto group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

1,3-Dimethyl 2-(3-oxobutyl)propanedioate has several applications in scientific research:

  • Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biological Studies: : The compound is used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to biological molecules.

  • Material Science: : It is explored for use in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(3-oxobutyl)propanedioate involves its interaction with various molecular targets:

  • Enzyme Inhibition: : The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

  • Metabolic Pathways: : It can interfere with metabolic pathways by acting as a competitive inhibitor, preventing the normal substrate from binding to the enzyme.

Comparison with Similar Compounds

Table 1: Key Properties of 1,3-Dimethyl 2-(3-Oxobutyl)propanedioate and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
1,3-Dimethyl 2-(3-oxobutyl)propanedioate Not explicitly listed C₉H₁₄O₅ 202.21 Methyl esters, 3-oxobutyl Organic synthesis, drug intermediates
1,3-Diethyl 2-(3,3-dimethyl-2-oxobutyl)propanedioate 85157-07-9 C₁₃H₂₂O₅ 258.31 Ethyl esters, dimethyl-oxobutyl Polymer chemistry, specialty chemicals
Diethyl malonate 105-53-3 C₇H₁₂O₄ 160.17 Ethyl esters Classic Claisen condensations
Dimethyl 2-(tridecafluorooctyl)propanedioate 220075-01-4 C₁₃H₁₃F₁₃O₄ 532.22 Methyl esters, fluorinated chain Surfactants, fluorinated materials
Methyl 2-benzoylamino-3-oxobutanoate Not provided C₁₂H₁₃NO₄ 235.24 Methyl ester, benzoylamino, keto Heterocyclic synthesis (e.g., pyrroles)

Physicochemical Properties

  • Solubility : The methyl esters in 1,3-dimethyl 2-(3-oxobutyl)propanedioate likely increase its solubility in polar aprotic solvents (e.g., acetone, DMF) compared to bulkier diethyl derivatives .
  • Thermal Stability: The 3-oxobutyl group may reduce thermal stability relative to simpler malonates, as keto-enol tautomerism could introduce reactivity at elevated temperatures.

Research Findings and Gaps

  • Synthetic Utility: Evidence from methyl 2-benzoylamino-3-oxobutanoate suggests that the keto group in 1,3-dimethyl 2-(3-oxobutyl)propanedioate could enable analogous condensations for nitrogen-containing heterocycles .
  • Toxicity Data : Diethyl malonate (CAS 105-53-3) is classified as low-toxicity, but the 3-oxobutyl substituent in the target compound may alter its environmental or biological profile .
  • Need for Further Study : Direct experimental data on the target compound’s synthesis, stability, and reactivity are absent in the provided evidence, highlighting a critical research gap.

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